molecular formula C17H14FN3O2S B2625644 4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899985-27-4

4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2625644
CAS No.: 899985-27-4
M. Wt: 343.38
InChI Key: KVNZJBZCAXJHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with demonstrated pharmacological relevance, including anti-inflammatory, antiviral, and anti-diabetic activities . Structurally, it features a pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted at the 4-position with a 4-fluorophenyl group and at the 6-position with a thiophen-2-ylmethyl moiety. The fluorine atom enhances electronegativity and metabolic stability, while the thiophene group contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h1-7,15H,8-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNZJBZCAXJHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H14FN2O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_2\text{O}_2\text{S}

This structure features a fluorinated phenyl group and a thiophenylmethyl moiety that may influence its biological interactions.

Anticancer Activity

Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been evaluated for their antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ACFPAC-10.79Induction of apoptosis
Compound BK5620.50Inhibition of tyrosine kinases
Compound CMCF-70.35Cell cycle arrest

These derivatives often act through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

Antimicrobial Activity

In addition to anticancer effects, pyrrolopyrimidine compounds have shown promising antimicrobial activity. For example, studies have reported that certain derivatives possess in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 µg/mL .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound NameMIC (µg/mL)Activity Type
Compound D0.78Antitubercular
Compound E1.50Antimycobacterial

The presence of heteroatoms in these compounds may enhance their interaction with bacterial enzymes or receptors .

The biological activity of 4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrrolopyrimidine derivatives inhibit tyrosine kinases that are crucial for cancer cell proliferation.
  • Apoptosis Induction : These compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of nucleic acid synthesis are common mechanisms observed in antimicrobial activity.

Case Study 1: Anticancer Efficacy

A study conducted by Zhou et al. synthesized a series of pyrrolopyrimidine derivatives and evaluated their anticancer efficacy against pancreatic adenocarcinoma cells (CFPAC-1). The lead compound demonstrated an IC50 value of 0.79 µM and was shown to induce apoptosis through caspase activation .

Case Study 2: Antitubercular Activity

A recent investigation into the antimycobacterial properties of pyrrolopyrimidine derivatives revealed that certain compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis. The study highlighted the potential for these compounds as novel antitubercular agents .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidines exhibit significant anticancer properties. For example, studies involving molecular docking have shown that related compounds can effectively interact with targets like epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation . The ability of these compounds to inhibit key enzymes involved in cancer pathways suggests their potential as therapeutic agents.
  • Enzyme Inhibition : Pyrrolopyrimidine derivatives have been investigated for their ability to inhibit various enzymes linked to disease mechanisms. This includes potential applications in treating conditions such as inflammation and autoimmune disorders . The structural diversity of these compounds allows for targeted modifications to enhance their inhibitory effects.
  • Antiviral Properties : Some studies have explored the antiviral potential of pyrrolopyrimidine derivatives against viruses like HIV and Hepatitis C. The mechanism often involves interference with viral replication processes .

Material Science Applications

  • Photophysical Properties : The unique structural features of pyrrolopyrimidines contribute to their interesting photophysical properties, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to absorb light and convert it into electrical energy is being explored for developing advanced materials in electronics .
  • Polymeric Materials : Research has indicated that incorporating pyrrolopyrimidine units into polymeric matrices can enhance the mechanical and thermal properties of the resulting materials. This opens avenues for creating high-performance materials suitable for various industrial applications .

Synthesis and Case Studies

The synthesis of 4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step synthetic pathways that can yield high purity products with minimal by-products. A notable method includes the use of specific reagents that facilitate the formation of the pyrrolopyrimidine core through cyclization reactions involving thiophene derivatives .

Case Study: Anticancer Activity Evaluation

In a recent study focusing on the anticancer properties of related compounds, researchers conducted in vitro assays on human cancer cell lines (e.g., HT29 colon cancer cells). The results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications could lead to enhanced efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous dihydropyrimidinone derivatives, focusing on substituents, physicochemical properties, and spectral characteristics.

Table 1: Structural and Physicochemical Comparison
Compound Name (Position 4 / Position 6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, MS) Reference
Target Compound : 4-(4-Fluorophenyl)-6-(thiophen-2-ylmethyl) C₁₇H₁₃FN₃O₂S 342.37 Not Reported Not Reported Likely C=O (amide) ~1680 cm⁻¹ (similar to )
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) (Compound 4j) C₁₉H₁₇N₃O₃ 343.36 ±220 87 IR: 3640 (OH), 3455 (NH), 1680 (C=O, amide) [1]
4-Phenyl-6-(thiophen-2-yl) (Compound 12a) C₁₄H₁₃N₃OS 271.34 Not Reported Not Reported Elemental analysis: C (62.12%), H (4.91%), N (15.29%) [2]
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) C₂₀H₁₇ClN₃O₃ 382.82 Not Reported Not Reported IUPAC name provided; no explicit data [3]
4-(4-Hydroxyphenyl)-6-(4-fluorobenzyl) (Compound D) C₁₉H₁₅FN₃O₃ 356.35 Not Reported Not Reported Anti-diabetic activity studied via molecular simulation [5]
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl in and 4-hydroxyphenyl in . Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chlorine or hydroxyl groups . Thiophene vs. Benzyl: The thiophen-2-ylmethyl group (target compound) offers distinct electronic properties compared to the 4-methoxybenzyl group in or benzyl groups in .

Spectral Data :

  • IR spectra of all compounds show characteristic amide C=O stretches near 1680–1713 cm⁻¹ . The target compound likely shares this feature.
  • Compound 12a exhibits precise elemental analysis (C, H, N), suggesting high purity, a benchmark for evaluating the target compound’s synthetic efficiency.

Biological Relevance :

  • Fluorinated derivatives (e.g., Compound D in ) show enhanced anti-diabetic activity in molecular simulations due to improved hydrophobic interactions. The target compound’s 4-fluorophenyl group may similarly optimize bioactivity .
  • Hydroxyl-containing analogs (e.g., Compound 4j ) exhibit hydrogen-bonding capacity, which may favor solubility but reduce metabolic stability compared to fluorinated derivatives.

Synthetic Yields :

  • Compound 4j achieves an 87% yield, indicating efficient cyclocondensation. The target compound’s synthesis would benefit from analogous optimization.

Research Implications

The comparison highlights the critical role of substituent selection in balancing physicochemical properties and bioactivity. Future work should prioritize:

  • Synthesis Optimization : Adopting high-yield protocols from for the target compound.
  • Biological Profiling : Testing the target compound against benchmarks like Compound D for anti-diabetic or anti-inflammatory activity.
  • Structural Modifications : Exploring hybrid derivatives (e.g., combining thiophene and fluorinated groups) to synergize electronic and pharmacokinetic advantages.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

The synthesis typically involves multi-step condensation and cyclization reactions. Key intermediates include fluorophenyl and thiophene derivatives, which are coupled via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, pyrrolo[3,4-d]pyrimidine scaffolds are often synthesized using modified Bohlmann-Rahtz reactions, followed by functionalization with thiophen-2-ylmethyl groups. Reaction optimization (e.g., solvent selection, temperature control) is critical to achieving yields >80% .

Example Protocol :

  • Step 1: Condensation of 4-fluorophenylacetonitrile with thiourea under acidic conditions.
  • Step 2: Cyclization using polyphosphoric acid (PPA) to form the pyrrolo-pyrimidine core.
  • Step 3: Alkylation with 2-(bromomethyl)thiophene in DMF/K₂CO₃.

Q. How can researchers characterize the structural and electronic properties of this compound?

Structural elucidation requires a combination of:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH groups in pyrrolo-pyrimidine rings show δ 10–12 ppm) .
  • X-ray crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking in fluorophenyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Solubility and stability : Perform HPLC-based studies in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition?

SAR requires systematic substitution of the fluorophenyl and thiophen-2-ylmethyl groups. For example:

  • Replace the 4-fluorophenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity.
  • Vary the thiophene substituents (e.g., methyl vs. carboxylate) to alter steric hindrance in kinase active sites. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with enzyme kinetics (Kᵢ values) .

Key Data from Analogues :

SubstituentEGFR IC₅₀ (nM)Solubility (µg/mL)
4-Fluorophenyl12.38.2
2,5-Dimethoxybenzyl45.62.1
4-Chlorophenyl9.85.4

Q. What experimental strategies resolve contradictions in reported biological activity across assays?

Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Mitigate by:

  • Standardizing assay protocols (e.g., fixed 1 mM ATP in kinase assays).
  • Cross-validating with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Analyzing cellular uptake via LC-MS to correlate extracellular IC₅₀ with intracellular concentration .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Use in silico tools to:

  • Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation of thiophene rings) with StarDrop or MetaSite.
  • Simulate plasma protein binding (SwissADME) to optimize logP (target: 2–3).
  • Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

  • Normal-phase silica chromatography : Effective for separating polar intermediates (e.g., ethyl acetate/hexane gradients).
  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for final purification (>95% purity) .

Q. How should researchers address solubility challenges in in vivo studies?

  • Prodrug strategies : Introduce phosphate or ester groups at the NH or carboxylate positions.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.